molecular formula C6H9F2NO3 B2538807 Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate CAS No. 2287313-52-2

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate

Cat. No. B2538807
CAS RN: 2287313-52-2
M. Wt: 181.139
InChI Key: HPSVTKBJYHGAAC-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has several potential scientific research applications. It has been studied extensively for its use in the synthesis of various organic compounds. It has also been used as a building block in the synthesis of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition leads to the suppression of certain physiological processes, which can be beneficial in certain medical conditions.
Biochemical and Physiological Effects
Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. It has also been shown to have analgesic properties and can reduce pain in certain medical conditions.

Advantages and Limitations for Lab Experiments

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has several advantages and limitations for lab experiments. It is a versatile chemical compound that can be used in the synthesis of various organic compounds. However, it is also a complex compound that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the study of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Another potential direction is the study of its potential applications in the field of organic synthesis.
Conclusion
In conclusion, Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is a chemical compound that has several potential scientific research applications. It has been studied extensively for its use in the synthesis of various organic compounds and as a building block in the synthesis of new drugs and pharmaceuticals. Its mechanism of action is not well understood, but it has been shown to have several biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that require specialized equipment and expertise. There are several future directions for the study of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate, including the development of new drugs and pharmaceuticals and the study of its potential applications in the field of organic synthesis.

Synthesis Methods

The synthesis of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is a complex process that involves several steps. The most common method used for its synthesis is the reaction of 3-hydroxyazetidine with methyl 2,2-difluoro-2-bromoacetate in the presence of a base. This reaction results in the formation of Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate.

properties

IUPAC Name

methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO3/c1-12-4(10)6(7,8)5(11)2-9-3-5/h9,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSVTKBJYHGAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CNC1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate

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